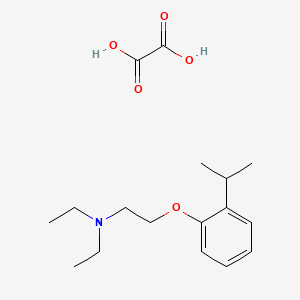
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a potent and selective inhibitor of dopamine beta-hydroxylase, which is an enzyme involved in the synthesis of norepinephrine. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the inhibition of dopamine beta-hydroxylase, which leads to a decrease in the synthesis of norepinephrine. This results in a reduction in the levels of norepinephrine in various tissues and organs, which can have a range of physiological effects.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of norepinephrine in various tissues and organs, which can have effects on blood pressure, heart rate, and other physiological processes. It has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potency and selectivity as an inhibitor of dopamine beta-hydroxylase. This makes it a valuable tool for studying the role of norepinephrine in various physiological processes. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of this compound in the treatment of anxiety and depression. Another area of interest is the role of norepinephrine in various physiological processes, and how this compound can be used to study these processes. Additionally, there is potential for the development of new compounds based on 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline that may have improved potency and selectivity as inhibitors of dopamine beta-hydroxylase.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium hydride in dimethylformamide. The product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of dopamine beta-hydroxylase, which makes it a valuable tool for studying the role of norepinephrine in various physiological processes.
Propriétés
IUPAC Name |
(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-16-11-18(26-3)17(25-2)10-14(16)8-9-20(12)19(22)13-4-6-15(7-5-13)21(23)24/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXCUKAUHHGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)



![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)
![3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5169256.png)
![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)
